5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile
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Overview
Description
5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a chloro group at the 5th position, a hydroxyethylamino group at the 6th position, and a nitrile group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-chloronicotinonitrile with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A simpler analog without the chloro and hydroxyethylamino groups.
6-Aminonicotinonitrile: Lacks the chloro group but has an amino group at the 6th position.
5-Chloronicotinonitrile: Similar structure but lacks the hydroxyethylamino group.
Uniqueness
5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile is unique due to the presence of both the chloro and hydroxyethylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H8ClN3O |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-6-(2-hydroxyethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8ClN3O/c9-7-3-6(4-10)5-12-8(7)11-1-2-13/h3,5,13H,1-2H2,(H,11,12) |
InChI Key |
JSELADUAFLUMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCO)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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